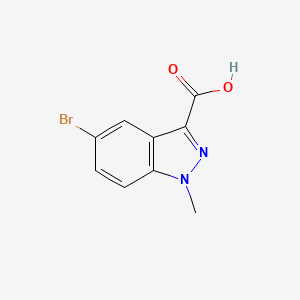![molecular formula C9H10BrN3 B1374368 7-溴-2-异丙基-[1,2,4]三唑并[1,5-A]吡啶 CAS No. 1380331-40-7](/img/structure/B1374368.png)
7-溴-2-异丙基-[1,2,4]三唑并[1,5-A]吡啶
描述
7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that contains both nitrogen and bromine atoms . It is commonly used in medicinal chemistry and pharmaceutical research as it possesses potential biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This tandem reaction can be carried out under microwave conditions, demonstrating a broad substrate scope and good functional group tolerance .Molecular Structure Analysis
The molecular structure of 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is represented by the InChI code1S/C9H10BrN3/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,1-2H3 . The molecular weight of this compound is 240.1 . Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyridines are diverse. For instance, a biologically important 1,2,4-triazolo[1,5-a]pyridines were synthesized from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point and NMR spectra can be found in the literature .科学研究应用
抗氧化性能
- 抗氧化活性和合成:一项研究集中于合成[1,2,4]三唑并[1,5-a]吡啶衍生物并检查它们的抗氧化性能。结果发现,在吡啶三唑杂环系统的特定位置具有溴原子的化合物,如 7-溴-[1,2,4]三唑并[1,5-a]吡啶,表现出显着的抗氧化活性。该研究表明,此类化合物在未来应用中可能是潜在的抗氧化剂 (Smolsky et al., 2022).
化学合成和结构分析
- 高效合成技术:另一项研究集中于通过氧化环化合成三唑并吡啶,包括溴代三唑并[1,2,4]吡啶。该研究还提供了对这些化合物的 X 射线结构的见解,这对于理解它们的化学性质和在各个领域的潜在应用至关重要 (El-Kurdi et al., 2021).
农业应用
- 除草活性:取代的 N-芳基[1,2,4]三唑并[1,5-a]吡啶化合物,包括溴代取代衍生物,已显示出优异的除草活性。这表明它们在农业实践中控制广泛植被的潜力 (Moran, 2003).
合成中间体
- 在化学反应中的多功能性:[1,2,4]三唑并[1,2,4]吡啶中溴的存在使其可用作合成中间体。这些化合物可以进行各种化学反应,例如 Kumada 交叉偶联和 Buchwald–Hartwig 胺化,展示了它们作为有机合成中中间体的多功能性 (Tang et al., 2014).
作用机制
Target of Action
The primary targets of 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It is known that triazolopyridines can react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .
Biochemical Pathways
It is known that the synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Pharmacokinetics
It is known that the compound is a solid at room temperature, which may impact its bioavailability .
Result of Action
The molecular and cellular effects of 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine’s action are currently unknown. As research progresses, more information about the compound’s effects at the molecular and cellular level will likely become available .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine. For instance, the compound’s reactivity may be affected by temperature, as triazolopyridines can be lithiated at 2408C by lithium diisopropylamide in ether .
安全和危害
未来方向
生化分析
Biochemical Properties
7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to act as an inhibitor for certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses.
Cellular Effects
The effects of 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling molecules, thereby modulating pathways such as the MAPK/ERK pathway . This modulation can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can prevent the phosphorylation of downstream targets, leading to a cascade of cellular events . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of target enzymes, resulting in prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics . This interaction can influence the metabolic flux and levels of metabolites within the cell. Additionally, this compound can affect the activity of other metabolic enzymes, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is critical for its activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The activity of this compound can be influenced by its subcellular localization, as it determines the accessibility to its target enzymes and proteins.
属性
IUPAC Name |
7-bromo-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAZTFDFZAAHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC(=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737643 | |
| Record name | 7-Bromo-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1380331-40-7 | |
| Record name | 7-Bromo-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

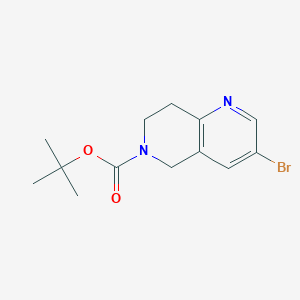

![N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1374287.png)
![5-Bromothieno[2,3-D]pyrimidin-4-amine](/img/structure/B1374291.png)

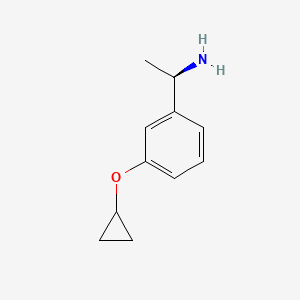


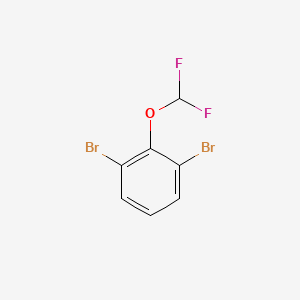
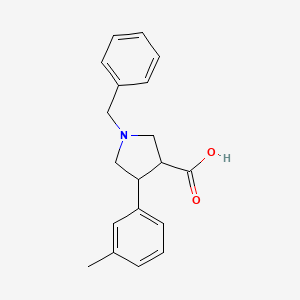
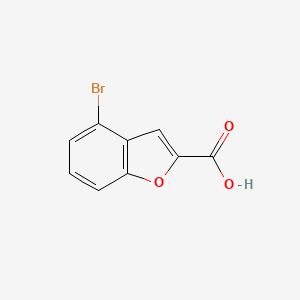
![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)
![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)
